

structure of 4-Chlorobutyldimethylchlorosilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chlorobutyldimethylchlorosilane

Cat. No.: B097454

[Get Quote](#)

An In-Depth Technical Guide to **4-Chlorobutyldimethylchlorosilane**: Structure, Reactivity, and Applications

Abstract

4-Chlorobutyldimethylchlorosilane, CAS No. 18145-84-1, is a bifunctional organosilane reagent of significant interest to researchers in materials science, organic synthesis, and drug development. Its unique structure, featuring two distinct reactive chlorine atoms—one attached to the silicon center and the other at the terminus of a butyl chain—provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive analysis of its molecular structure, synthesis, spectroscopic characterization, and chemical reactivity. Furthermore, it details field-proven applications, including its use as a surface modification agent, a crosslinker for polymers, and a critical intermediate in the synthesis of complex molecules. This document is intended to serve as a technical resource for scientists and professionals, providing both foundational knowledge and practical protocols to effectively utilize this compound in research and development settings.

Core Molecular Structure and Physicochemical Properties

4-Chlorobutyldimethylchlorosilane (CBDCS) is a colorless liquid characterized by the chemical formula $C_6H_{14}Cl_2Si$.^{[1][2]} The molecule's utility is derived from its dichotomous structure: a highly reactive chlorosilyl group and a less reactive primary alkyl chloride. The silicon atom is bonded to two methyl groups, the 4-chlorobutyl chain, and a chlorine atom. This arrangement allows for sequential or orthogonal chemical modifications at two distinct sites.

The Si-Cl bond is exceptionally labile and prone to rapid hydrolysis, even with atmospheric moisture, making it a prime site for reactions with nucleophiles like alcohols and amines.^{[2][3]} In contrast, the C-Cl bond on the butyl chain behaves as a typical primary alkyl halide, suitable for nucleophilic substitution reactions under more controlled conditions.

Caption: Molecular structure of **4-Chlorobutyldimethylchlorosilane**.

Table 1: Physicochemical Properties of **4-Chlorobutyldimethylchlorosilane**

Property	Value	Reference(s)
CAS Number	18145-84-1	[1]
Molecular Formula	C ₆ H ₁₄ Cl ₂ Si	[1][2]
Molecular Weight	185.16 g/mol	[1]
Appearance	Colorless liquid	[2]
Density	1.03 g/cm ³	[1][3]
Boiling Point	100 °C	[1]
Flash Point	45 °C	[1][3]
Refractive Index	1.4503	[1][3]

| Hydrolytic Sensitivity | Reacts rapidly with water and protic solvents [\[3\]](#) |

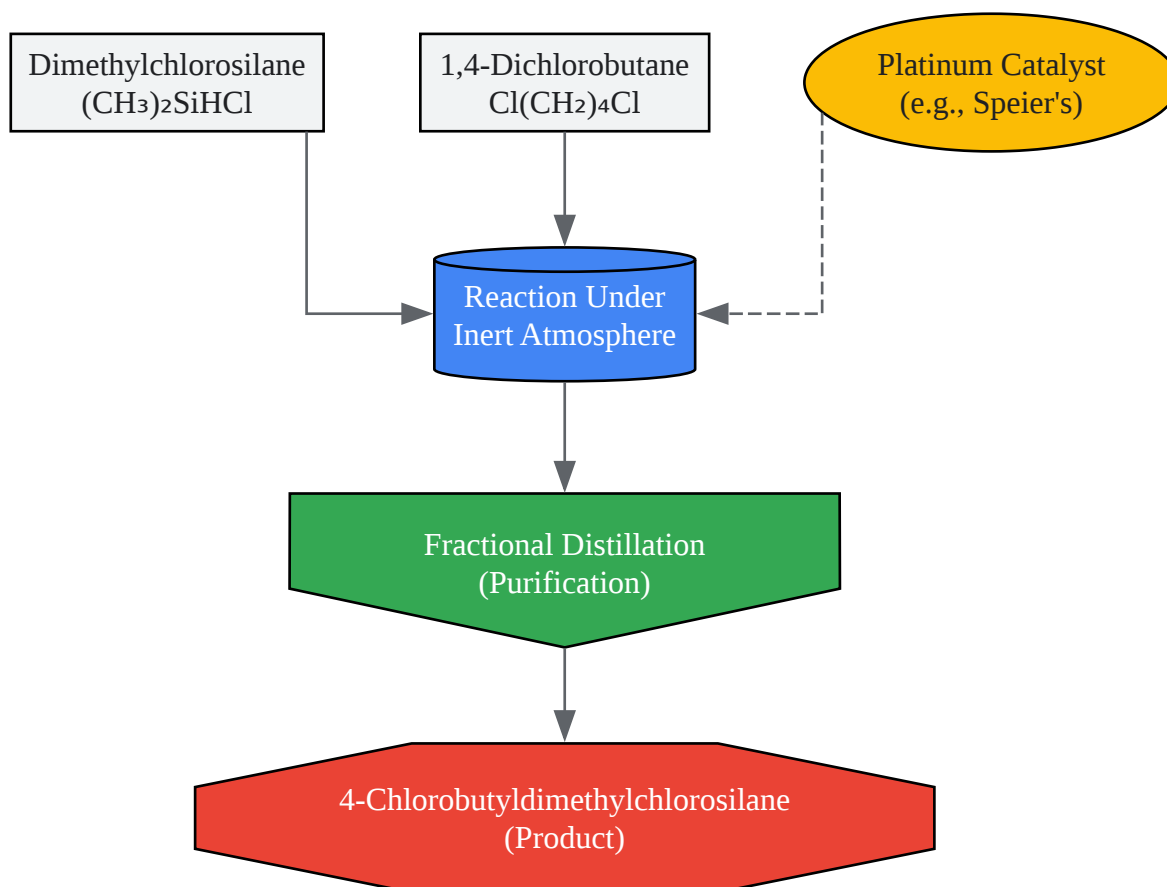
Synthesis and Purification

Synthesis Pathway: Hydrosilylation

The principal industrial synthesis of CBDCS involves the hydrosilylation of 1,4-dichlorobutane with dimethylchlorosilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.

Causality of Experimental Choice: Hydrosilylation is the preferred method due to its high atom economy and efficiency in forming stable silicon-carbon bonds. The catalyst facilitates the addition of the Si-H bond across a double bond if an unsaturated precursor is used, or in this

case, promotes the reaction with an alkyl halide. The reaction with 1,4-dichlorobutane provides a direct and scalable route to the target molecule.[2]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of CBDSCS.

Experimental Protocol: Synthesis

- Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g., nitrogen or argon).
- Charging Reactants: The flask is charged with 1,4-dichlorobutane and the platinum catalyst.
- Addition: Dimethylchlorosilane is added dropwise from the dropping funnel to the stirred solution at a controlled temperature.

- **Reaction:** The mixture is heated to the appropriate temperature (as determined by the specific catalyst used) and refluxed for several hours until the reaction is complete, which can be monitored by GC or NMR.
- **Workup:** After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **4-chlorobutyldimethylchlorosilane**. The necessity of distillation is to remove unreacted starting materials and any potential side products, ensuring high purity for subsequent applications.

Spectroscopic and Spectrometric Characterization

Structural confirmation of CBDCS is unequivocally achieved through a combination of NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (^1H & ^{13}C NMR) Spectroscopy

The ^1H NMR spectrum provides a clear fingerprint of the molecule. The dimethylsilyl protons appear as a sharp singlet, while the protons of the butyl chain appear as distinct multiplets. The chemical shifts are influenced by the electronegativity of the adjacent atoms (Si and Cl).

Table 2: Predicted ^1H NMR Spectral Data for **4-Chlorobutyldimethylchlorosilane**

Protons	Chemical Shift (δ , ppm) (Est.)	Multiplicity	Integration	Assignment
$(\text{CH}_3)_2\text{SiCl}$	~0.4	Singlet	6H	Protons on methyl groups attached to silicon.[4]
Si-CH ₂ -	~0.9	Triplet	2H	Protons on C1 of the butyl chain.
-CH ₂ -CH ₂ -CH ₂ -CH ₂ Cl	~1.8	Multiplet	4H	Protons on C2 and C3 of the butyl chain.[5][6]

| -CH₂-Cl | ~3.5 | Triplet | 2H | Protons on C4, deshielded by the terminal chlorine.[5][7] |

Note: Estimated shifts are based on analogous structures and general principles. Actual spectra should be referenced for precise values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is characterized by strong C-H stretching bands, along with vibrations characteristic of the Si-C and C-Cl bonds.[8]

Table 3: Characteristic IR Absorption Bands

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Vibration Type
C-H (Alkyl)	2850 - 2960	Strong	Stretching
Si-CH ₃	1250 - 1270	Strong	Symmetric Deformation (Umbrella)
Si-CH ₃	790 - 840	Strong	Rocking
C-Cl	600 - 800	Strong	Stretching[9]

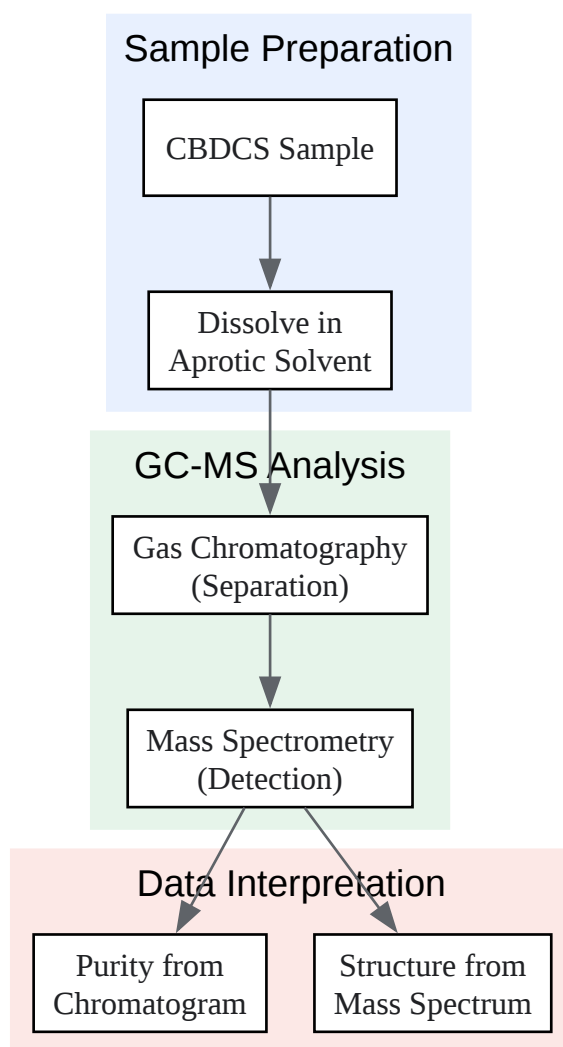
| Si-Cl | 450 - 650 | Strong | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and revealing the fragmentation pattern of the molecule. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent method for purity analysis.

Expected Fragmentation:

- **Molecular Ion (M^+):** A peak corresponding to the molecular weight (184 m/z for the most abundant isotopes) should be observable.
- **Isotope Pattern:** The presence of two chlorine atoms and one silicon atom will result in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.
- **Key Fragments:** Common fragmentation pathways include the loss of a methyl group (-15), a chlorine radical (-35), or cleavage of the butyl chain.



[Click to download full resolution via product page](#)

Caption: Typical analytical workflow for purity and identity confirmation.

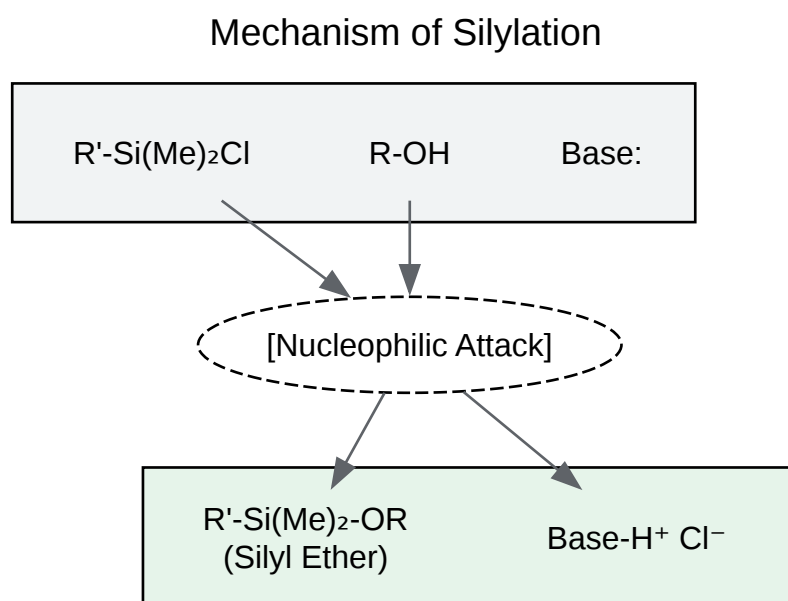
Chemical Reactivity and Mechanistic Insights

Reactions at the Silyl Chloride Center: Derivatization and Protection

The high reactivity of the Si-Cl bond is the cornerstone of CBDCS's utility as a derivatizing agent. It readily reacts with nucleophilic functional groups containing active hydrogens, such as alcohols (-OH), amines (-NH), and carboxylic acids (-COOH). This process, known as silylation,

converts polar, non-volatile compounds into more volatile and thermally stable silyl derivatives, making them amenable to analysis by gas chromatography.[10]

Mechanism: The reaction proceeds via a nucleophilic attack of the heteroatom (O or N) on the electrophilic silicon center, with the subsequent elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl produced, driving the reaction to completion.



[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution at the silicon center.

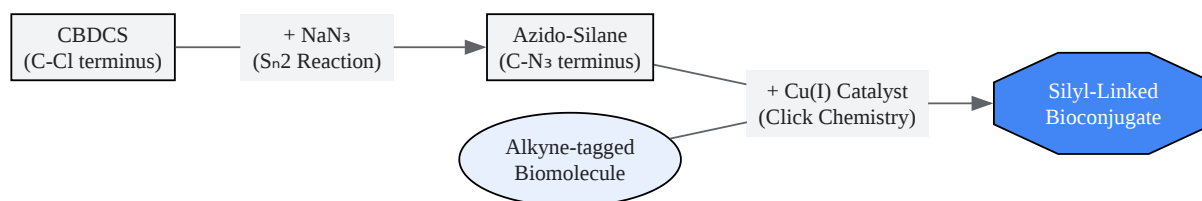
Reactions at the Alkyl Chloride Center: A Gateway to Functionalization

The C-Cl bond at the end of the butyl chain allows for a second layer of chemical modification, typically via S_N2 reactions. This enables the covalent attachment of the entire silyl moiety onto other molecules or surfaces. A prominent application is in the synthesis of precursors for "click chemistry," a set of powerful, specific, and biocompatible reactions used extensively in drug discovery and bioconjugation.[11]

Protocol: Synthesis of an Azide-Functionalized Silane

- To a solution of **4-chlorobutyldimethylchlorosilane** in a polar aprotic solvent (e.g., DMF), add sodium azide (NaN_3).
- Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
- The organic layer is dried and the solvent is removed to yield 4-azidobutyldimethylchlorosilane.

This azido-silane can then be "clicked" onto an alkyne-containing molecule or biomolecule, serving as a versatile linker.



[Click to download full resolution via product page](#)

Caption: Application of CBDCS in bioconjugation via click chemistry.

Applications in Research and Development

Surface Modification and Materials Science

The ability of CBDCS to react with surface hydroxyl groups makes it an excellent agent for modifying inorganic substrates like glass, silica, and metal oxides. This modification creates a covalently bound, hydrophobic layer on the surface, which is useful for:

- **Creating Hydrophobic Coatings:** Imparting water-repellency to surfaces.

- Improving Adhesion: Acting as a coupling agent between organic polymers and inorganic fillers.
- Passivating Surfaces: Preventing the adsorption of sensitive analytes onto active surfaces, for example, in chromatography vials.[12]

Drug Discovery and Development

In the pharmaceutical sciences, the precise assembly of molecular components is paramount. [13][14] CBDCS serves as a bifunctional linker, enabling the connection of different molecular entities. For example, it can be used to tether a targeting moiety to a therapeutic payload or a fluorescent probe. Its role as a derivatization agent is also critical in metabolomics and drug metabolism studies, where it enhances the detectability of polar metabolites by LC-MS or GC-MS.[10][15][16]

Safe Handling and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling **4-Chlorobutyldimethylchlorosilane**.

Table 4: Safety and Handling Procedures

Hazard Category	Description & Precaution	Reference(s)
Corrosive	Causes severe skin burns and eye damage. [17] Work in a chemical fume hood.	[17]
Flammable	Flammable liquid and vapor. Keep away from heat, sparks, and open flames. [18]	[18]
Water Reactive	Reacts violently with water, releasing toxic gas (HCl). Handle under an inert, dry atmosphere (nitrogen or argon).	
Personal Protective Equipment (PPE)	Wear neoprene or nitrile rubber gloves, chemical safety goggles or a face shield, and a flame-retardant lab coat. [17]	[17]
First Aid	In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. [17] [19] If inhaled, move to fresh air. [19]	[17] [19]

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials (water, alcohols, amines, strong bases, oxidizing agents).[\[17\]](#)[\[19\]](#) Store locked up.[\[17\]](#) [\[17\]](#)[\[19\]](#) |

Conclusion

4-Chlorobutyldimethylchlorosilane is a powerful and versatile chemical tool for researchers. Its dual-reactive centers—a labile silyl chloride and a stable alkyl chloride—provide a gateway to a vast array of chemical modifications. From rendering surfaces hydrophobic to building complex molecular architectures for drug discovery, the applications of CBDCS are extensive.

A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in a safe and effective manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. 4-CHLOROBUTYLDIMETHYLCHLOROSILANE CAS#: 18145-84-1 [m.chemicalbook.com]
- 4. Chlorotrimethylsilane(75-77-4) ¹H NMR [m.chemicalbook.com]
- 5. C₄H₉Cl CH₃CHClCH₂CH₃ 2-chlorobutane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride ¹-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 4-Chlorobutyl acetate(6962-92-1) ¹H NMR [m.chemicalbook.com]
- 7. 4-CHLOROBUTYRIC ACID(627-00-9) ¹H NMR spectrum [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]
- 16. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gelest.com [gelest.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [structure of 4-Chlorobutyldimethylchlorosilane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097454#structure-of-4-chlorobutyldimethylchlorosilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com